molecular formula C10H8N4O2 B1230742 5-Azido-1H-indole-3-acetic acid CAS No. 79473-10-2

5-Azido-1H-indole-3-acetic acid

Cat. No.: B1230742
CAS No.: 79473-10-2
M. Wt: 216.2 g/mol
InChI Key: PDMGTDQGBHMWAS-UHFFFAOYSA-N
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Description

5-Azido-1H-indole-3-acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone. The azido group at the 5-position of the indole ring introduces unique chemical properties, making this compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and plant biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-1H-indole-3-acetic acid typically involves the introduction of the azido group to the indole-3-acetic acid scaffold. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Azido-1H-indole-3-acetic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium azide, polar aprotic solvents like dimethylformamide.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products

    Reduction: 5-Amino-1H-indole-3-acetic acid.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

5-Azido-1H-indole-3-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on plant growth and development due to its structural similarity to indole-3-acetic acid.

    Medicine: Investigated for its potential as a precursor in the synthesis of bioactive compounds, including pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Azido-1H-indole-3-acetic acid is primarily related to its ability to mimic indole-3-acetic acid, a natural plant hormone. It can interact with auxin receptors in plants, influencing various growth and developmental processes. The azido group may also introduce unique interactions with biological targets, potentially leading to novel biological activities.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: The parent compound, widely studied for its role as a plant hormone.

    5-Bromo-1H-indole-3-acetic acid: Another derivative with a halogen substituent at the 5-position.

    5-Methyl-1H-indole-3-acetic acid: A derivative with a methyl group at the 5-position.

Uniqueness

5-Azido-1H-indole-3-acetic acid is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical reactions and biological pathways.

Properties

IUPAC Name

2-(5-azido-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-14-13-7-1-2-9-8(4-7)6(5-12-9)3-10(15)16/h1-2,4-5,12H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGTDQGBHMWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229697
Record name 5-Azido-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79473-10-2
Record name 5-Azido-1H-indole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azido-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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